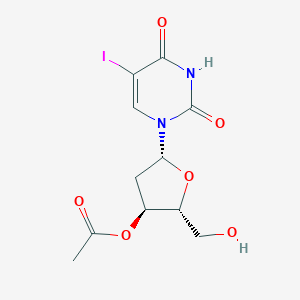

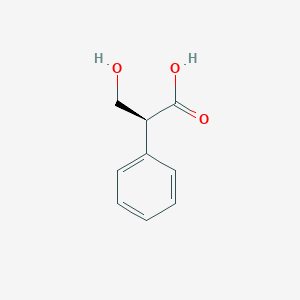

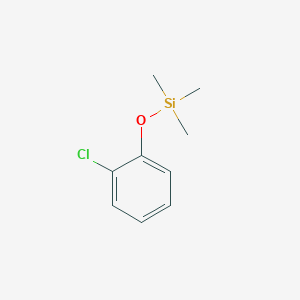

![molecular formula C12H15NO5S B099850 4-羟基-1-[(4-甲基苯基)磺酰基]-2-吡咯烷羧酸 CAS No. 16257-64-0](/img/structure/B99850.png)

4-羟基-1-[(4-甲基苯基)磺酰基]-2-吡咯烷羧酸

描述

The compound 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid is a derivative of pyrrolidinecarboxylic acid, which is a non-proteinogenic amino acid. It contains a sulfonyl group attached to a 4-methylphenyl moiety, indicating potential pharmacological activity due to the presence of the sulfonyl functional group, which is a common feature in many biologically active compounds.

Synthesis Analysis

The synthesis of related pyrrolidinecarboxylic acid derivatives can be achieved through various methods. For instance, the synthesis of aryl pyrrolyl sulfones, which are structurally related to the compound , involves reacting arylsulfonyl chlorides with substituted pyrroles . Another method reported for the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives, which share the 4-hydroxy pyrrolidine core, is based on the ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure .

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid would include a pyrrolidine ring, a sulfonyl group, and a 4-methylphenyl ring. The presence of the hydroxy group and the carboxylic acid moiety would contribute to the compound's polarity and potential for hydrogen bonding, which could affect its biological activity and solubility.

Chemical Reactions Analysis

Compounds containing sulfonyl groups, such as the one , can undergo various chemical reactions. For example, sulfonyl derivatives can be selective inhibitors of certain enzymes, as seen in the case of tumor necrosis factor-α converting enzyme (TACE) and matrix metalloproteinase (MMP) inhibitors . The sulfonyl group can also be involved in oxidation-reduction reactions, as indicated by the electroreduction of substituents on a pyridine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid would be influenced by its functional groups. The hydroxy and carboxylic acid groups would contribute to the compound's acidity and potential for forming hydrogen bonds, affecting its solubility in water and organic solvents. The sulfonyl group could enhance the compound's reactivity, as seen in the resolution of a nonsteroidal antiandrogen where the sulfonyl group plays a crucial role in the activity of the compound . Additionally, the electronic nature of the substituents on the phenyl ring can influence the reactivity of sulfonyl derivatives, as observed in the aminolysis and hydrolysis of sulphones .

科学研究应用

抗氧化特性和生物活性

- 对香豆酸及其共轭物的研究表明其具有显著的生物活性,包括抗氧化、抗癌、抗菌、抗病毒、抗炎、抗血小板聚集、抗焦虑、退热、镇痛和抗关节炎作用。这些活性表明了类似结构(如所讨论的结构)在各种治疗应用中的潜力。对香豆酸的共轭显著增强了其生物活性,尽管其共轭物活性高但吸收率低,对有效利用提出了挑战 (Pei et al., 2016).

环境持久性和毒性

- 全氟酸 (PFA),包括全氟羧酸盐和全氟磺酸盐,与所讨论的化合物在结构上相似,特别是在其持久性和环境行为方面。全氟酸的生物蓄积潜力已受到严格审查,突出了与这些化合物相关的环境和健康问题。全氟酸的比较和分析可以提供对相关化学结构的环境影响和监管考虑的见解 (Conder et al., 2008).

抗癌应用

- 马福沙胺,一种环磷酰胺类似物,展示了具有类似官能团排列的化合物的治疗潜力。它在临床前研究和临床试验中治疗各种癌症类型的有效性,强调了结构类似物在开发新的抗癌剂中的重要性 (Mazur et al., 2012).

生物降解和环境归趋

- 全氟烷基化学物质在环境中的微生物降解,包括全氟辛酸 (PFOA) 和全氟辛烷磺酸 (PFOS) 分解为全氟烷基羧酸 (PFCAs) 和磺酸,提供了对化学相关物质的环境归趋的见解。了解降解途径和半衰期可以指导对环境影响的评估,并为具有类似结构特征的化合物制定缓解策略 (Liu & Mejia Avendaño, 2013).

乳酸衍生物和生物技术应用

- 通过化学和生物技术途径将乳酸转化为有价值的化学品,包括丙酮酸、丙烯酸和乳酸酯,强调了羟基羧酸在绿色化学中的潜力。类似的化合物,凭借其官能团和结构的灵活性,可以用作可生物降解聚合物和其他绿色化学品的原料或中间体 (Gao et al., 2011).

安全和危害

未来方向

属性

IUPAC Name |

4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-8-2-4-10(5-3-8)19(17,18)13-7-9(14)6-11(13)12(15)16/h2-5,9,11,14H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFPTDLCLKLJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942395 | |

| Record name | 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666484 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid | |

CAS RN |

454473-66-6, 20275-18-7 | |

| Record name | 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454473-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC165891 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

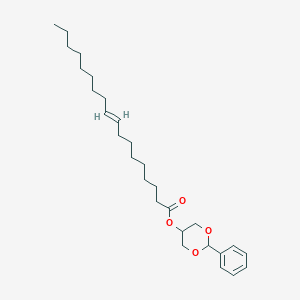

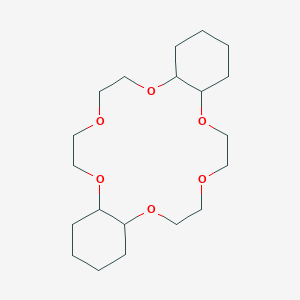

![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)

![Dimethyl [(2-methylphenyl)methyl]phosphonate](/img/structure/B99778.png)